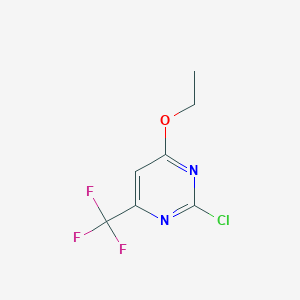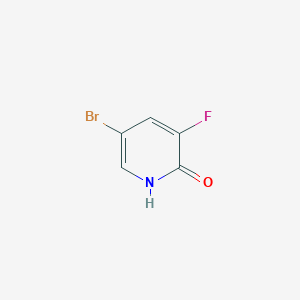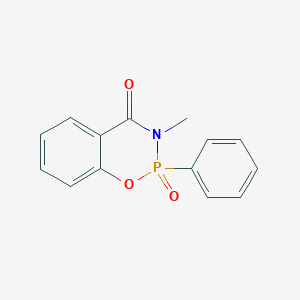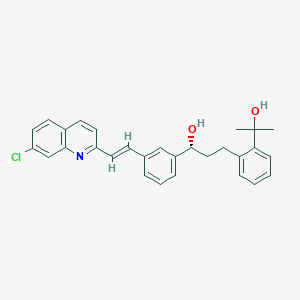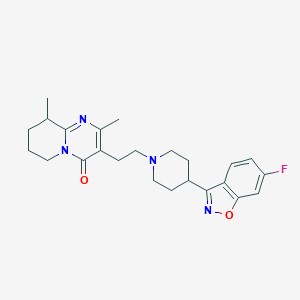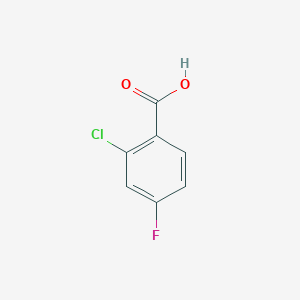
2-氯-4-氟苯甲酸
概述
描述
2-Chloro-4-fluorobenzoic acid is an organic compound with the molecular formula C7H4ClFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine and fluorine atoms, respectively. This compound is a white crystalline solid and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and liquid crystal materials .
科学研究应用
2-Chloro-4-fluorobenzoic acid is widely used in scientific research due to its versatility:
作用机制
Target of Action
2-Chloro-4-fluorobenzoic acid is a fluorinated building block It’s known that the compound can be used in the preparation of other complex molecules , suggesting that it may interact with various biological targets depending on the specific derivative being synthesized.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in a wide range of chemical reactions and biological pathways, depending on the specific functional groups present on the benzene ring .
Pharmacokinetics
It’s soluble in 95% ethanol , which suggests that it may have reasonable bioavailability
生化分析
Biochemical Properties
The biochemical properties of 2-Chloro-4-fluorobenzoic acid are not well-documented. It is known that halogenated benzoic acids can participate in various biochemical reactions. They can form hydrogen-bonded complexes with other compounds
Cellular Effects
It is known that halogenated benzoic acids can influence cell function
Molecular Mechanism
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in 95% ethanol .
Metabolic Pathways
It is known that halogenated benzoic acids can participate in various biochemical reactions
Transport and Distribution
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their localization or accumulation.
Subcellular Localization
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their activity or function in specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
From m-chloroaniline: The preparation involves several steps starting with m-chloroaniline. The amino group is protected using 2-(trimethylsilyl)ethoxymethyl chloride, followed by formylation through a Vilsmeier-Haack reaction.
From 2-chloro-4-fluorotoluene: This method involves adding 2-chloro-4-fluorotoluene and nitric acid solution into an autoclave, introducing oxygen, and carrying out a high-pressure reflux reaction.
Industrial Production Methods
The industrial production of 2-chloro-4-fluorobenzoic acid typically involves the use of environmentally friendly methods to minimize waste and reduce costs. For example, using nitric acid instead of potassium permanganate as an oxidizing agent and recycling the nitric acid to reduce high-salt wastewater .
化学反应分析
Types of Reactions
Oxidation: 2-Chloro-4-fluorobenzoic acid can undergo oxidation reactions to form various derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Hydrogen gas, catalytic palladium.
Substitution Reagents: Potassium fluoride, phosphorus heteropoly tungstic acid ammonium salt.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
- 2-Chloro-6-fluorobenzoic acid
- 4-Chloro-2-fluorobenzoic acid
- 2-Chloro-4,5-difluorobenzoic acid
Uniqueness
2-Chloro-4-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine and fluorine atoms at positions 2 and 4, respectively, enhances its reactivity and selectivity in various chemical reactions and biological interactions .
属性
IUPAC Name |
2-chloro-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWQLDSGNZEQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177038 | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-51-9 | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-chloro-4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Chloro-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the intermolecular interactions observed in crystals of 2-chloro-4-fluorobenzoic acid?
A1: Research using high-resolution X-ray diffraction and theoretical calculations has revealed interesting intermolecular interactions within 2-chloro-4-fluorobenzoic acid crystals [, ]. The compound exhibits short Cl···F contacts characterized as attractive type II interactions according to Bader's "atoms in molecules" (AIM) approach. This suggests a degree of halogen bonding, a non-covalent interaction gaining increasing attention in fields like crystal engineering and drug design.
Q2: Can you elaborate on the nature of these halogen interactions and their significance?
A2: Halogen interactions, specifically the Cl···F type observed in 2-chloro-4-fluorobenzoic acid [, ], arise from anisotropic electron distribution around the halogen atoms. This anisotropy leads to regions of positive electrostatic potential on the halogen, termed the "σ-hole," which can attractively interact with electron-rich regions of neighboring molecules. The presence and strength of these interactions can influence crystal packing, and by extension, physical properties like melting point and solubility.
Q3: Has 2-chloro-4-fluorobenzoic acid been used as a building block for synthesizing other compounds?
A3: Yes, 2-chloro-4-fluorobenzoic acid serves as a starting material in the multi-step synthesis of saflufenacil [], a herbicide known for its efficacy. The synthesis involves esterification, nitration, reduction, and cyclization reactions, highlighting the versatility of 2-chloro-4-fluorobenzoic acid as a chemical precursor.
Q4: Are there any studies on metal complexes incorporating 2-chloro-4-fluorobenzoic acid as a ligand?
A4: Research has explored the coordination chemistry of 2-chloro-4-fluorobenzoic acid with rare earth elements [, , ]. These studies report the synthesis, crystal structures, and luminescent properties of lanthanide complexes containing 2-chloro-4-fluorobenzoic acid as a ligand, often in combination with other molecules like 2,2':6′,2″-terpyridine or 2,2'-bipyridine. This research suggests potential applications in areas like luminescent materials and sensing.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
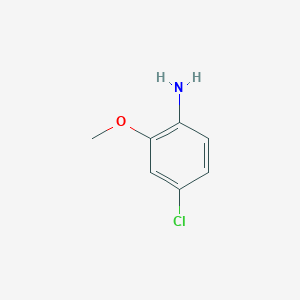
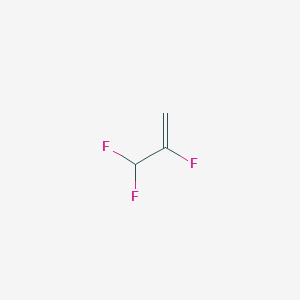


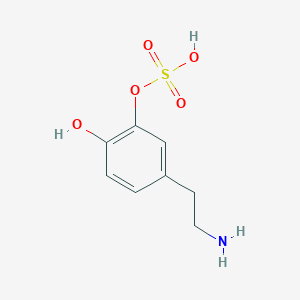
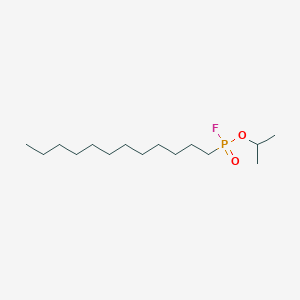
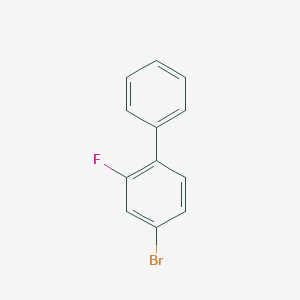

![5,10-Dihydro-5-methyl-11H-dibenzo[b,e][1,4]diazepin-11-one](/img/structure/B126203.png)
